S-(4-Butylphenyl) 4-hexylbenzene-1-carbothioate
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Overview
Description
S-(4-Butylphenyl) 4-hexylbenzene-1-carbothioate: is a chemical compound with the molecular formula C23H30OS . It is a member of the carbothioate family, which are esters of thiocarboxylic acids. This compound is characterized by its unique structure, which includes a butylphenyl group and a hexylbenzene group connected through a carbothioate linkage.
Preparation Methods
The synthesis of S-(4-Butylphenyl) 4-hexylbenzene-1-carbothioate typically involves the reaction of 4-hexylbenzenethiol with 4-butylbenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Chemical Reactions Analysis
S-(4-Butylphenyl) 4-hexylbenzene-1-carbothioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: It can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the carbothioate group is replaced by other nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
S-(4-Butylphenyl) 4-hexylbenzene-1-carbothioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of S-(4-Butylphenyl) 4-hexylbenzene-1-carbothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
S-(4-Butylphenyl) 4-hexylbenzene-1-carbothioate can be compared with other similar compounds, such as:
S-(4-Butylphenyl) 4-octylbenzene-1-carbothioate: This compound has a similar structure but with an octyl group instead of a hexyl group, which can affect its physical and chemical properties.
S-(4-Butylphenyl) 4-butylbenzenecarbothioate: This compound has a butyl group instead of a hexyl group, leading to differences in its reactivity and applications.
Properties
CAS No. |
61538-23-6 |
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Molecular Formula |
C23H30OS |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
S-(4-butylphenyl) 4-hexylbenzenecarbothioate |
InChI |
InChI=1S/C23H30OS/c1-3-5-7-8-10-20-11-15-21(16-12-20)23(24)25-22-17-13-19(14-18-22)9-6-4-2/h11-18H,3-10H2,1-2H3 |
InChI Key |
CRBZJTKRMTWRFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)CCCC |
Origin of Product |
United States |
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